![molecular formula C10H18N2O2 B13027688 tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate CAS No. 1428547-10-7](/img/structure/B13027688.png)
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is a chemical compound with the molecular formula C10H18N2O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Applications De Recherche Scientifique
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)carbamate
- tert-Butyl(5-hydroxyspiro[2.3]hexan-1-yl)carbamate
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)methylcarbamate
Uniqueness
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is unique due to its azaspirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Propriétés
Numéro CAS |
1428547-10-7 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
HALMBSVCAYSZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


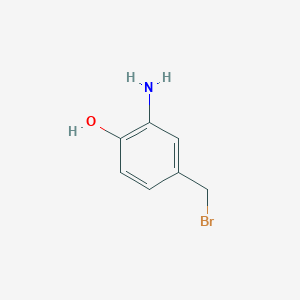


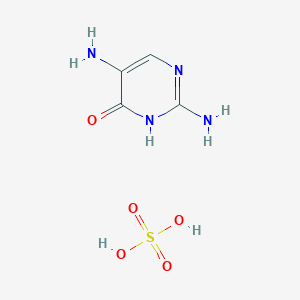

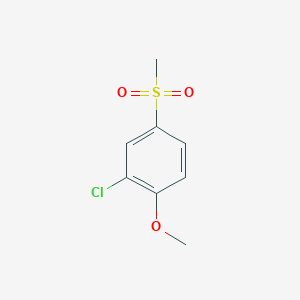

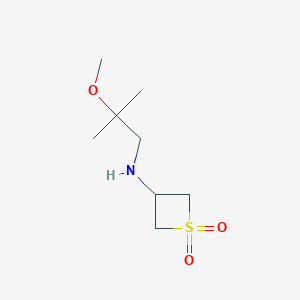



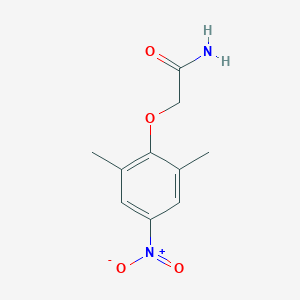
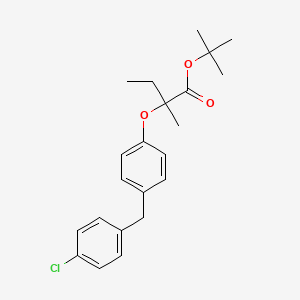
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
